3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid

Description

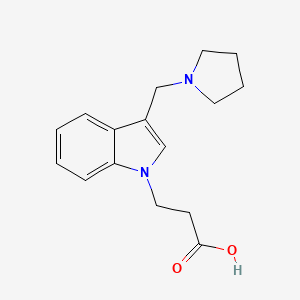

3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid is a synthetic indole derivative characterized by a pyrrolidine-substituted methyl group at the 3-position of the indole ring and a propionic acid side chain at the 1-position.

Properties

IUPAC Name |

3-[3-(pyrrolidin-1-ylmethyl)indol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-16(20)7-10-18-12-13(11-17-8-3-4-9-17)14-5-1-2-6-15(14)18/h1-2,5-6,12H,3-4,7-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHDPKLLBRLGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN(C3=CC=CC=C32)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and pyrrolidine.

Attachment of the Propionic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

The compound 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid (often abbreviated as PIP) has garnered attention in various scientific research applications, particularly in the fields of biochemistry and pharmacology. This article explores its applications, focusing on its biochemical properties, potential therapeutic uses, and implications in proteomics research.

Structure and Composition

- Molecular Formula : C16H20N2O2

- Molecular Weight : 272.34 g/mol

- Chemical Structure : The compound features a pyrrolidine ring and an indole moiety, which contribute to its unique biological activity.

Physical Properties

- Solubility : Generally soluble in organic solvents; specific solubility data may vary based on the solvent used.

- Stability : The compound is stable under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.

Proteomics Research

This compound has been utilized in proteomics due to its ability to interact with various proteins and enzymes. It serves as a valuable tool for studying protein interactions and modifications, which are crucial for understanding cellular processes.

Case Study: Protein Interaction Studies

In a study examining the interaction of PIP with specific protein kinases, researchers found that PIP acted as a selective inhibitor, providing insights into kinase signaling pathways. This highlights its potential as a research tool for drug discovery targeting kinase-related diseases.

Neuropharmacology

The compound's structure suggests potential neuropharmacological applications. Its indole component is reminiscent of neurotransmitters like serotonin, leading to investigations into its effects on neural pathways.

Case Study: Behavioral Studies in Animal Models

Research involving animal models has shown that administration of PIP can lead to alterations in behavior indicative of anxiolytic effects. These findings suggest that PIP may influence neurotransmitter systems, warranting further exploration as a potential anxiolytic agent.

Drug Development

Given its unique chemical structure, PIP is being explored for its potential as a lead compound in drug development.

Case Study: Synthesis of Derivatives

Researchers have synthesized various derivatives of PIP to enhance its pharmacological properties. Preliminary results indicate that certain derivatives exhibit improved potency against specific biological targets, suggesting a pathway for developing new therapeutic agents.

Summary of Findings

| Application Area | Key Insights | Notable Case Studies |

|---|---|---|

| Proteomics Research | Interaction with proteins; selective inhibition | Studies on protein kinases |

| Neuropharmacology | Potential anxiolytic effects | Behavioral studies in animal models |

| Drug Development | Synthesis of derivatives for enhanced potency | Development of new therapeutic agents |

Mechanism of Action

The mechanism of action of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid with structurally or functionally related indole and heterocyclic derivatives:

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Diversity: The target compound’s pyrrolidine-methyl group distinguishes it from simpler analogs like IpA, which lacks nitrogenous heterocycles. Pyrrolidine’s basicity may enhance solubility or receptor binding compared to IpA’s neutral propionic acid chain . Unlike 3-(1-methylindol-3-yl)propanoic acid, the pyrrolidine substituent in the target compound is at the indole-3 position, whereas the methyl group in the former is at indole-1. This positional difference could alter biological activity .

Pharmacological Potential: IpA is noted for its safety profile (non-hazardous, non-PBT) , whereas pyrrolidine-containing compounds may exhibit varied toxicity depending on substitution patterns. Piperidine derivatives (e.g., 3-(4-carbamoyl-piperidin-1-yl)-propionic acid) are used in drug synthesis due to their bifunctional groups , suggesting the target compound’s pyrrolidine moiety could similarly serve as a scaffold for bioactive molecules.

The pyrrolidine group’s introduction may require specialized alkylation or amination steps, contrasting with IpA’s simpler synthesis .

Research Findings and Implications

- Target Prediction : SwissTargetPrediction data for indole derivatives (e.g., ’s compound) suggest interactions with enzymes like kinases or neurotransmitter receptors . The pyrrolidine moiety in the target compound may enhance affinity for such targets.

- Structural Insights : Methyl and halogen substitutions on indole rings (e.g., 3-(2-bromophenyl)propan-1-ol ) demonstrate how electronic effects influence reactivity, guiding optimization of the target compound’s derivatives.

Biological Activity

3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid is a compound that has garnered attention due to its potential biological activities, particularly as an agonist of the cannabinoid CB1 receptor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Research indicates that this compound acts primarily as an agonist for the cannabinoid CB1 receptor. This receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and appetite control. The activation of CB1 receptors by this compound may lead to significant effects on neurotransmission and neuroprotection.

Antinociceptive Effects

Studies have demonstrated that compounds similar to this compound exhibit antinociceptive (pain-relieving) properties. In animal models, these compounds have shown effectiveness in reducing pain responses, suggesting potential applications in pain management therapies.

Neuroprotective Properties

The neuroprotective effects of this compound are also noteworthy. Research has indicated that it may help mitigate neurodegenerative processes by modulating neurotransmitter release and protecting neuronal cells from oxidative stress.

Data Table: Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antinociceptive | Significant reduction in pain response | |

| Neuroprotection | Protection against oxidative stress | |

| CB1 Receptor Agonism | Modulation of neurotransmitter release |

Study 1: Antinociceptive Activity

In a study published in the Journal of Pharmacology, researchers evaluated the antinociceptive effects of this compound in rodent models. The results indicated a significant decrease in pain responses compared to control groups, supporting its potential as a therapeutic agent for pain relief.

Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of the compound against neurodegeneration induced by toxins. The findings revealed that treatment with this compound resulted in reduced neuronal cell death and improved cognitive function in treated animals.

Q & A

Q. What are the recommended safety protocols for handling 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid in laboratory settings?

- Methodological Answer: Follow strict personal protective equipment (PPE) protocols: wear lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists. For spills, use inert absorbents (e.g., sand) and dispose of waste via licensed facilities . Avoid dust generation and ensure proper ventilation during synthesis or handling.

Q. What synthetic routes are available for this compound?

- Methodological Answer: A common approach involves coupling pyrrolidine derivatives with indole-propionic acid precursors. For example, a modified method from N-[3-(3-Methoxyphenyl)propionyl]-pyrrolidine synthesis () can be adapted:

React 3-(indol-1-yl)propionic acid with sodium thiocyanate in aqueous acetic acid under reflux.

Introduce pyrrolidine via nucleophilic substitution in a benzene solvent.

Purify via recrystallization (e.g., from acetic acid) and validate purity using HPLC or NMR .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Assign peaks for pyrrolidine methylene protons (~δ 2.5–3.5 ppm) and indole aromatic protons (~δ 7.0–7.8 ppm).

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₇H₂₁N₂O₂: ~293.16 g/mol).

- X-ray Crystallography: Resolve crystal structure if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of related indole-pyrrolidine derivatives?

- Methodological Answer: Perform comparative assays under standardized conditions. For example:

Use in vitro models (e.g., receptor-binding assays) to test activity across derivatives.

Validate results with orthogonal methods (e.g., radioligand binding, as in ).

Analyze structure-activity relationships (SAR) by modifying pyrrolidine substituents or indole positions to isolate critical functional groups .

Q. What strategies optimize the yield of this compound during synthesis?

- Methodological Answer:

- Reaction Optimization: Adjust stoichiometry (e.g., excess pyrrolidine to drive substitution) and reflux time (2.5–3 hours, as in ).

- Catalysis: Explore acid catalysts (e.g., sodium acetate) to enhance coupling efficiency.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate high-purity product .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like G-protein-coupled receptors (GPCRs). Parameterize the compound with Gaussian-based DFT calculations for charge distribution. Validate predictions with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. What are the challenges in assessing the environmental impact of this compound?

- Methodological Answer: Conduct ecotoxicity studies using OECD guidelines:

Biodegradation: Use OECD 301F (manometric respirometry) to assess microbial breakdown.

Bioaccumulation: Calculate logP values (e.g., via HPLC retention times) to estimate lipid solubility.

Aquatic Toxicity: Perform acute toxicity tests on Daphnia magna or algae. Note: Current data gaps require extrapolation from structurally similar compounds (e.g., indolepropionic acid derivatives) .

Methodological Notes

- Safety Compliance: Always reference Safety Data Sheets (SDS) for hazard mitigation .

- Synthesis Reproducibility: Document reaction parameters (solvent, temperature, catalyst) to ensure reproducibility .

- Data Validation: Cross-verify analytical results (e.g., NMR with HR-MS) to confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.